molecular formula C18H17N3OS B2837242 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide CAS No. 863589-31-5

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide

Cat. No. B2837242
CAS RN: 863589-31-5
M. Wt: 323.41
InChI Key: WJNDJYSEBMQBBD-UHFFFAOYSA-N
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Description

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide” is a compound that has been studied for its potential inhibitory activity against phosphoinositide 3-kinase (PI3K). It is a type of N-heterocyclic compound .


Synthesis Analysis

The synthesis of this compound involves a series of steps starting from commercially available substances. The process involves the design and synthesis of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .


Molecular Structure Analysis

The molecular structure of this compound has been established through spectral data and a single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The compound has been tested for its PI3K enzymatic assay. The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

Future Directions

The compound shows promise in the field of medicinal chemistry due to its potent PI3K inhibitory activity. Future research could focus on further exploring its potential applications in treating diseases where PI3K plays a key role .

properties

IUPAC Name

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-16(12-5-1-2-6-12)20-14-8-3-7-13(11-14)17-21-15-9-4-10-19-18(15)23-17/h3-4,7-12H,1-2,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNDJYSEBMQBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide

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